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Compound of Interest

Compound Name: Z-LVG-CHN2

Cat. No.: B037999 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Z-LVG-CHN2 (Z-Leu-Val-Gly-

diazomethylketone), a cell-permeable, irreversible inhibitor of cysteine proteases. This guide

details its chemical structure, physicochemical properties, mechanism of action, and its notable

antiviral activities, particularly against Severe Acute Respiratory Syndrome Coronavirus 2

(SARS-CoV-2).

Chemical Structure and Properties
Z-LVG-CHN2 is a synthetic tripeptide derivative. The "Z" group represents a benzyloxycarbonyl

protecting group, followed by the amino acid sequence Leucine-Valine-Glycine. The molecule

is functionalized with a diazomethylketone group, which is responsible for its irreversible

inhibitory activity.

Table 1: Physicochemical Properties of Z-LVG-CHN2
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Property Value Source

IUPAC Name

Benzyl N-[(2S)-1-[[(2S)-1-[[2-

(diazoacetyl)amino]acetyl]amin

o]-3-methyl-butan-2-

yl]amino]-4-methyl-1-oxo-

pentan-2-yl]carbamate

Inferred from structure

CAS Number 119670-30-3 [1][2][3]

Molecular Formula C₂₂H₃₁N₅O₅ [1][3]

Molecular Weight 445.51 g/mol

Appearance White to off-white powder

Solubility
Soluble in DMSO (e.g., 10

mM)

Inferred from similar

compounds

Storage
Store as a powder at -20°C. In

solvent, store at -80°C.
Inferred from supplier data

Mechanism of Action
Z-LVG-CHN2 functions as an irreversible inhibitor of cysteine proteases. The

diazomethylketone warhead covalently modifies the active site cysteine residue of these

enzymes, leading to their inactivation. This mechanism is crucial to its biological activities,

including its antiviral effects.

Inhibition of Viral Proteases: SARS-CoV-2 3CLpro
A key target of Z-LVG-CHN2 is the 3-chymotrypsin-like protease (3CLpro), also known as the

main protease (Mpro), of SARS-CoV-2. 3CLpro is a cysteine protease that is essential for the

replication of the virus. It cleaves the viral polyproteins translated from the viral RNA into

functional non-structural proteins. By irreversibly inhibiting 3CLpro, Z-LVG-CHN2 effectively

halts the viral replication cycle.

Inhibition of Host Cell Cysteine Proteases
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In addition to viral proteases, Z-LVG-CHN2 can also inhibit host cell cysteine proteases, such

as cathepsins. Cathepsins are involved in various cellular processes, including protein

degradation and, relevant to virology, the entry of some viruses into host cells. For certain

viruses, cathepsins are required to process viral glycoproteins, facilitating membrane fusion

and viral entry.

Mechanism of Action of Z-LVG-CHN2

SARS-CoV-2 Replication Cycle

Viral RNA PolyproteinTranslation Functional Viral ProteinsCleavage by 3CLpro

3CLpro

Viral Replication

Z-LVG-CHN2 Irreversible Inhibition

Click to download full resolution via product page

Caption: Mechanism of Z-LVG-CHN2 inhibition of SARS-CoV-2 replication.

Biological Activity
Antiviral Activity
Z-LVG-CHN2 has demonstrated significant antiviral activity against several viruses, most

notably SARS-CoV-2. Its ability to inhibit the 3CLpro makes it a potent inhibitor of viral

replication.

Table 2: In Vitro Antiviral Activity of Z-LVG-CHN2
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Virus Cell Line Assay Endpoint
Potency
(EC₅₀)

Source

SARS-CoV-2 Vero E6

Viral

Replication

Assay

Inhibition of

viral

replication

190 nM

Inferred from

multiple

sources

Herpes

Simplex Virus

(HSV)

Not specified

Viral

Replication

Assay

Blocks HSV

replication
Not specified

Cytotoxicity
Understanding the cytotoxic profile of an antiviral compound is crucial for its development as a

therapeutic agent.

Table 3: Cytotoxicity of Z-LVG-CHN2

Cell Line Assay Endpoint Potency (CC₅₀) Source

VeroE6-eGFP
Cytotoxicity

Assay
Cell Viability > 20 µM

A549-hACE2
Cytotoxicity

Assay
Cell Viability > 25 µM

HeLa-hACE2
Cytotoxicity

Assay
Cell Viability Not specified

Caco-2
Cytotoxicity

Assay
Cell Viability > 50 µM

Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the

synthesis, characterization, and evaluation of Z-LVG-CHN2.

Synthesis of Z-LVG-CHN2
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The synthesis of Z-LVG-CHN2 involves standard solid-phase peptide synthesis (SPPS)

followed by the introduction of the diazomethylketone group.

Protocol:

Peptide Synthesis:

The tripeptide Z-Leu-Val-Gly-OH is synthesized on a solid support resin (e.g., Wang resin)

using Fmoc chemistry.

The synthesis starts from the C-terminal glycine and proceeds by sequential deprotection

of the Fmoc group and coupling of the subsequent Fmoc-protected amino acids (Valine,

then Leucine).

The N-terminus is then protected with a benzyloxycarbonyl (Z) group.

The protected peptide is cleaved from the resin.

Diazomethylketone Formation:

The C-terminal carboxylic acid of the protected peptide is activated (e.g., using N-

methylmorpholine and isobutyl chloroformate).

The activated peptide is then reacted with diazomethane in an appropriate solvent (e.g.,

THF) at a low temperature (e.g., -20°C to 0°C) to form the diazomethylketone.

Purification:

The crude product is purified by flash chromatography on silica gel or by preparative

reverse-phase high-performance liquid chromatography (RP-HPLC).

Characterization:

The final product is characterized by mass spectrometry and NMR spectroscopy to

confirm its identity and purity.
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Experimental Workflow for Z-LVG-CHN2 Synthesis

Start
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Carboxylic Acid Activation

Reaction with Diazomethane
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Caption: A generalized workflow for the synthesis of Z-LVG-CHN2.

Antiviral Activity Assay (SARS-CoV-2)
This protocol describes a cell-based assay to determine the half-maximal effective

concentration (EC₅₀) of Z-LVG-CHN2 against SARS-CoV-2.
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Protocol:

Cell Seeding:

Seed a suitable host cell line (e.g., Vero E6 or Calu-3) in 96-well plates at an appropriate

density and incubate overnight.

Compound Preparation:

Prepare a serial dilution of Z-LVG-CHN2 in culture medium.

Infection:

Pre-treat the cells with the diluted compound for a specified time (e.g., 1-2 hours).

Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

Incubation:

Incubate the infected plates for a period of time (e.g., 48-72 hours) at 37°C in a 5% CO₂

incubator.

Quantification of Viral Replication:

Viral replication can be quantified by various methods:

RT-qPCR: Measure the viral RNA levels in the cell supernatant.

Plaque Assay: Determine the number of plaque-forming units (PFU) in the supernatant.

Immunofluorescence: Stain for a viral antigen (e.g., nucleocapsid protein) within the

cells.

Reporter Virus: Use a reporter virus (e.g., expressing GFP or luciferase) and measure

the reporter signal.

Data Analysis:
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Calculate the percentage of viral inhibition for each compound concentration relative to the

untreated virus control.

Determine the EC₅₀ value by fitting the dose-response curve using a suitable software.

Cysteine Protease Inhibition Assay (3CLpro)
This protocol outlines an in vitro assay to measure the inhibitory activity of Z-LVG-CHN2
against SARS-CoV-2 3CLpro.

Protocol:

Reagents:

Recombinant SARS-CoV-2 3CLpro enzyme.

A fluorogenic substrate for 3CLpro (e.g., a peptide with a fluorescent reporter and a

quencher).

Assay buffer.

Assay Procedure:

In a 96-well plate, add the assay buffer, the 3CLpro enzyme, and varying concentrations of

Z-LVG-CHN2.

Pre-incubate the enzyme with the inhibitor for a specific time to allow for covalent

modification.

Initiate the reaction by adding the fluorogenic substrate.

Monitor the increase in fluorescence over time using a plate reader. The cleavage of the

substrate by the enzyme separates the fluorophore from the quencher, resulting in an

increase in fluorescence.

Data Analysis:

Calculate the initial reaction rates for each inhibitor concentration.
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Determine the percentage of inhibition relative to the no-inhibitor control.

Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of

inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay
This protocol is used to determine the half-maximal cytotoxic concentration (CC₅₀) of Z-LVG-
CHN2.

Protocol:

Cell Seeding:

Seed cells (the same line used in the antiviral assay) in a 96-well plate and incubate

overnight.

Compound Treatment:

Treat the cells with a serial dilution of Z-LVG-CHN2.

Incubation:

Incubate the plates for the same duration as the antiviral assay.

Cell Viability Measurement:

Assess cell viability using a commercially available assay, such as:

MTT or MTS assay: Measures mitochondrial metabolic activity.

CellTiter-Glo®: Measures ATP levels.

Trypan Blue Exclusion: Counts viable cells.

Data Analysis:

Calculate the percentage of cell viability for each compound concentration relative to the

untreated control.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b037999?utm_src=pdf-body
https://www.benchchem.com/product/b037999?utm_src=pdf-body
https://www.benchchem.com/product/b037999?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b037999?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Determine the CC₅₀ value by fitting the dose-response curve.

Experimental Workflow for Antiviral & Cytotoxicity Testing

Antiviral Assay Cytotoxicity Assay
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Caption: Parallel workflows for determining antiviral efficacy and cytotoxicity.

Conclusion
Z-LVG-CHN2 is a potent, irreversible inhibitor of cysteine proteases with significant antiviral

activity, particularly against SARS-CoV-2. Its well-defined mechanism of action, targeting the
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essential viral protease 3CLpro, makes it a valuable tool for research and a potential lead

compound for the development of novel antiviral therapeutics. The experimental protocols

provided in this guide offer a framework for the synthesis, characterization, and evaluation of Z-
LVG-CHN2 in a research setting. Further studies are warranted to fully elucidate its therapeutic

potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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